methyl carbamimidate;sulfuric acid

Description

Historical Perspectives on Carbamimidate Chemistry and Derivatives

The chemistry of carbamimidates is intrinsically linked to the broader history of amidines and imidates. A foundational moment in this field was the discovery of the Pinner reaction in 1877 by Adolf Pinner. wikipedia.orgjk-sci.comsynarchive.comnumberanalytics.comdrugfuture.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, which produces an imidate salt, commonly referred to as a "Pinner salt." jk-sci.comnih.gov These salts, typically hydrochlorides, were identified early on as highly useful intermediates. synarchive.comnih.gov

The reaction of these Pinner salts with ammonia (B1221849) or amines to produce amidines was a particularly crucial discovery. wikipedia.orgdrugfuture.com This provided a reliable pathway to a class of compounds that were otherwise difficult to synthesize. The guanidine (B92328) functional group, a related and vital motif in biochemistry, also has a long history, with guanidine itself first being prepared from guanine (B1146940) by Strecker in 1861. lookchemmall.comresearchgate.net The development of reagents like methyl carbamimidate provided a bridge, enabling the methods developed for imidate chemistry to be applied to the synthesis of substituted guanidines, which are of immense interest in medicinal chemistry. lookchemmall.comnih.gov

Table 1: Key Historical Milestones in Imidate and Amidine Chemistry

| Year | Discovery/Development | Significance | Key Figure(s) |

|---|---|---|---|

| 1861 | First preparation of guanidine from guanine. lookchemmall.comresearchgate.net | Established the foundational compound of the guanidine class. lookchemmall.comresearchgate.net | Adolph Strecker |

| 1877 | Discovery of the Pinner reaction. wikipedia.orgjk-sci.comsynarchive.comnumberanalytics.com | Provided the first general and reliable method for synthesizing imidate salts from nitriles and alcohols. synarchive.comnih.gov | Adolf Pinner |

| 1883 | Elucidation of imidate salt reactivity. drugfuture.com | Demonstrated the conversion of imidate salts into amidines and esters, establishing their role as versatile synthetic intermediates. drugfuture.com | Adolf Pinner |

| Early 20th Century | Expansion of Pinner reaction applications. | The reaction became a standard method in organic synthesis for creating C-N bonds and accessing amidine-containing structures. | Various Researchers |

Significance of Methyl Carbamimidate;Sulfuric Acid as a Key Chemical Intermediate in Contemporary Research

The primary significance of this compound in modern research lies in its function as a guanylating agent . lookchemmall.com It provides an efficient and direct method for introducing a guanidinyl or protected guanidinyl moiety onto a primary or secondary amine. The guanidine group is a key structural feature in numerous biologically active natural products and pharmaceutical drugs. nih.govnih.gov

The process of guanylation is a cornerstone of medicinal chemistry for several reasons:

Biological Mimicry : The guanidinium (B1211019) group of the amino acid arginine is crucial for molecular recognition and binding in many biological systems. nih.govnih.gov Synthetically incorporating this group can produce molecules that interact with biological targets.

Pharmacokinetic Properties : As a strong base, the guanidine group is protonated under physiological conditions, which can enhance water solubility and the ability to form strong hydrogen bonds with therapeutic targets like enzymes or receptors. lookchemmall.com

Versatile Precursor : The reaction of methyl carbamimidate with an amine is a direct route to produce monosubstituted guanidines. These can then be further modified to create more complex, polysubstituted guanidine structures.

Evolution of Research Trajectories for this compound

The research trajectory for methyl carbamimidate and related guanylating agents has evolved from fundamental discovery to sophisticated application and process optimization.

Early Stages (late 19th - mid 20th Century): Research focused on the foundational synthesis and reactivity of imidates and their conversion to amidines and guanidines via the Pinner reaction and related methods. wikipedia.orgsynarchive.com The primary goal was to understand the scope and limitations of these new transformations.

Mid-to-Late 20th Century: As the importance of the guanidine motif in biological systems became more apparent, chemists began to use reagents like methyl carbamimidate to synthesize targeted bioactive molecules. This era saw the application of classical guanylation methods in the synthesis of natural products and early drug candidates. lookchemmall.com

Contemporary Era (21st Century): Modern research has shifted towards enhancing the efficiency, selectivity, and environmental sustainability of guanylation reactions. Key trends include:

Catalytic Methods: A significant focus is on the development of metal-catalyzed guanylation reactions (using catalysts based on zinc, copper, palladium, and rare-earth metals) to achieve higher efficiency and milder reaction conditions. mdpi.comacs.orgrsc.org

Reagent Development: The design of new, more efficient guanylating agents continues to be an active area. This includes developing reagents with different protecting groups to allow for more complex and orthogonal synthetic strategies. organic-chemistry.orgumich.eduacs.org

Process Chemistry: For industrial applications, research focuses on developing one-pot procedures and minimizing waste, making the synthesis of guanidine-containing pharmaceuticals more scalable and cost-effective. mdpi.comnih.gov

Expanded Applications: The use of these intermediates has expanded into materials science and the synthesis of organocatalysts. numberanalytics.comresearchgate.net

Scope and Objectives of Modern Scholarly Investigations Pertaining to the Compound

Current research involving this compound and related guanylating agents is driven by several key objectives. The overarching goal is to leverage the unique properties of the guanidine group for a wide range of scientific applications.

| Creation of Chemical Libraries | Using robust guanylation protocols to generate large, diverse libraries of guanidine-containing compounds for high-throughput screening in drug discovery. mdpi.com | Accelerated discovery of new bioactive molecules by systematically exploring chemical space. |

Structure

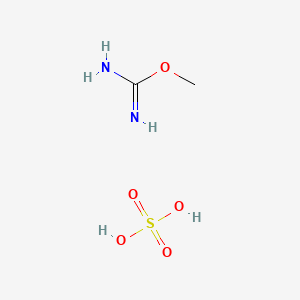

2D Structure

Properties

IUPAC Name |

methyl carbamimidate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.H2O4S/c1-5-2(3)4;1-5(2,3)4/h1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFRYRPNRLLJHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29427-58-5, 2440-60-0 (Parent) | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29427-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024285390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1067467 | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52328-05-9, 24285-39-0, 29427-58-5 | |

| Record name | O-Methylisourea hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52328-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24285-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisourea sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024285390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029427585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidic acid, methyl ester, sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylisourea sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-methylisourea hydrogen.sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Optimization for Methyl Carbamimidate;sulfuric Acid

Analysis of Established Synthesis Pathways

Established methods for synthesizing O-methylisourea sulfate (B86663) primarily rely on two key starting materials: urea (B33335) and cyanamide (B42294). These pathways have been refined over time to improve efficiency and product purity.

Urea-Based Synthetic Routes and Their Mechanistic Underpinnings

Urea-based syntheses are a common approach for producing O-methylisourea salts. googleapis.com The fundamental mechanism involves the alkylation of urea. googleapis.com One of the primary reagents used for this purpose is dimethyl sulfate, which serves as an effective methylating agent. wikipedia.org The reaction between urea and dimethyl sulfate is highly exothermic, with a reported enthalpy of -53.7 kJmol⁻¹. google.com This presents a significant challenge in process control, as the poor solubility of urea in dimethyl sulfate can lead to a slow initial reaction followed by a rapid, uncontrolled acceleration as the urea dissolves, potentially causing the reaction to go out of control. googleapis.comgoogle.com

The reaction can be generally represented as the methylation of the oxygen atom in the tautomeric form of urea (isourea). While urea predominantly exists in the keto form, it is in equilibrium with the isourea tautomer. The methylation of the oxygen in isourea by dimethyl sulfate leads to the formation of the O-methylisourea cation.

Innovations in this area have focused on managing the reaction's exothermicity and improving yields. One approach involves the use of microwave assistance, which allows the reaction to proceed smoothly at lower temperatures (45-70 °C) compared to conventional heating methods that may require temperatures above 70 °C. patsnap.comgoogle.com This not only enhances safety but also minimizes side reactions, boosting the product yield to over 80%. patsnap.comgoogle.com

Cyanamide-Based Synthetic Approaches and Associated Reaction Conditions

An alternative and highly efficient route to O-methylisourea sulfate starts with cyanamide. justia.comgoogle.com This method can achieve yields of over 90% and involves a two-step process. justia.comgoogle.com

First, O-methylisourea hydrogen sulfate is prepared by reacting crystalline cyanamide with a mixture of concentrated sulfuric acid and methanol (B129727). justia.comgoogle.com The reaction is typically controlled at a low temperature, between -10 °C and 20 °C. google.com The weight ratio of methanol to sulfuric acid is a critical parameter, generally maintained between 50 to 150 parts of methanol per 100 parts of sulfuric acid. google.com

The reaction for the formation of the hydrogen sulfate intermediate is: H₂NCN + CH₃OH + H₂SO₄ → [H₂NC(OCH₃)NH₂]⁺HSO₄⁻ google.com

In the second step, the O-methylisourea hydrogen sulfate is converted to the neutral O-methylisourea sulfate by reacting it with an approximately equimolar amount of cyanamide in a methanol medium. justia.comgoogle.com This reaction is typically conducted at a temperature between 5 °C and 40 °C. google.com

The conversion to the neutral sulfate is represented by the equation: [H₂NC(OCH₃)NH₂]⁺HSO₄⁻ + H₂NCN → [H₂NC(OCH₃)NH₂]₂SO₄ google.com

This method is noted for its high yields and the ability to produce a crystalline product directly from the reaction mixture. justia.com

Dimethyl Sulfate and Carbamide Reactions for O-Methyl Isourea Sulfate Synthesis

The reaction between dimethyl sulfate and carbamide (urea) is a cornerstone of several industrial preparation methods for O-methylisourea sulfate. google.compatsnap.com This pathway is often favored due to the availability of the raw materials. google.com However, controlling the reaction conditions is crucial for achieving high yields and purity. The reaction is strongly exothermic, and side reactions, such as N-alkylation and multiple alkylations, can occur, especially at elevated temperatures. google.com

To mitigate these issues, processes have been developed that involve the gradual addition of the dialkyl sulfate to urea, with the molar ratio of urea to dialkyl sulfate typically ranging from 1:0.7 to 1:1.2. googleapis.com The reaction temperature is carefully controlled, often between 0 °C and 75 °C. googleapis.com Another strategy involves carrying out the reaction in the presence of a diluent, such as methanol, which helps to absorb the heat of reaction and limit the temperature increase. google.com

A recent innovation employs microwave technology, which significantly shortens the reaction time and improves efficiency at lower temperatures (45-70°C), leading to yields of over 80% and higher product purity. patsnap.comgoogle.com

| Pathway | Key Reactants | Typical Conditions | Reported Yield | Key Advantages/Disadvantages |

|---|---|---|---|---|

| Urea-Based | Urea, Dimethyl Sulfate | 0-75°C (conventional); 45-70°C (microwave) googleapis.compatsnap.com | ~64% (conventional); >80% (microwave) patsnap.com | Advantage: Available raw materials. Disadvantage: Highly exothermic, risk of runaway reaction. googleapis.comgoogle.com |

| Cyanamide-Based | Cyanamide, Methanol, Sulfuric Acid | Step 1: -10 to 20°C; Step 2: 5 to 40°C google.com | >90% google.com | Advantage: Very high yield. Disadvantage: Use of potentially hazardous cyanamide. googleapis.com |

Innovations in Reaction Conditions and Catalysis

Process optimization for O-methylisourea sulfate synthesis has increasingly focused on innovative reaction conditions and the use of novel catalysts to improve safety, efficiency, and environmental footprint.

Role of Acid Catalysis in the Formation of Methyl Carbamimidate;Sulfuric Acid

Sulfuric acid plays a crucial catalytic and reactant role in several synthetic routes. In the cyanamide-based pathway, concentrated sulfuric acid is a key reagent that reacts with cyanamide and methanol to form the O-methylisourea hydrogen sulfate intermediate. justia.comgoogle.com The use of 98% sulfuric acid has been shown to increase the yield by 4-5% compared to 96% sulfuric acid, highlighting the importance of the acid's concentration. google.com The strong acid likely facilitates the reaction by protonating the nitrogen atom of cyanamide, making the carbon atom more susceptible to nucleophilic attack by methanol.

In some urea-based methods, sulfuric acid is also added to the reaction mixture. google.compatsnap.com In the context of acid-catalyzed reactions involving alcohols, such as Fischer esterification, sulfuric acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. enovatia.comorgsyn.org A similar mechanism can be inferred for the urea-based synthesis, where sulfuric acid activates the urea molecule, facilitating its methylation by dimethyl sulfate.

| Synthetic Route | Function of Sulfuric Acid | Impact on Reaction |

|---|---|---|

| Cyanamide-Based | Reactant | Forms the O-methylisourea hydrogen sulfate intermediate. justia.comgoogle.com |

| Urea-Based | Catalyst/Reactant | Activates the urea molecule for methylation, improving reaction rate and yield. google.compatsnap.com |

Development and Application of Novel Catalytic Systems (e.g., Calcium Hydroxide)

A significant innovation in the urea-based synthesis of O-methylisourea sulfate is the development of a "quasi-one pot" method that utilizes calcium hydroxide (B78521). google.compatsnap.com This process involves two main stages. The first stage consists of the reaction between urea, dimethyl sulfate, water, and sulfuric acid. google.compatsnap.com

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent plays a critical role in the synthesis of guanidinium (B1211019) salts, influencing reaction rates, yields, and the formation of side products. The polarity and proticity of the solvent can significantly affect the solubility of reactants and the stability of intermediates.

In the synthesis of guanidinium salts, various solvents have been investigated to optimize reaction conditions. For instance, in a one-pot synthesis of N,N'-disubstituted guanidines, acetonitrile (B52724) was found to be the optimal solvent, affording a 75% yield, whereas non-polar solvents and ethers led to the formation of undesired side products. rsc.org The use of water as a green solvent has also been explored in the synthesis of novel substituted guanidines and pyrimidines, highlighting a move towards more environmentally benign reaction media. researchgate.net

Theoretical studies, such as those using the Polarizable Continuum Model (PCM), have shown that solvents like water can stabilize ions, affecting the interaction energies between guanidinium and anions. researchgate.net This stabilization is a key factor in understanding the reaction mechanism in aqueous solutions. The effect of the solvent is not just limited to the reaction itself but also extends to the properties of the resulting guanidinium salt. For example, the interaction of guanidinium salts with biomacromolecules has been shown to be highly dependent on the solvent environment and the counteranion present. acs.org

Table 1: Effect of Solvent on the Yield of N,N'-disubstituted Guanidines rsc.org

| Solvent | HPLC Yield (%) |

| Dichloromethane | 12 |

| Acetonitrile | 75 |

| Non-polar solvents | Predominantly side-products |

| Ethers | Predominantly side-products |

Green Chemistry Principles in Synthetic Route Development

Implementation of "Quasi-One Pot" Reaction Methodologies

"Quasi-one pot" synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of reduced solvent usage, energy consumption, and waste generation. rsc.orgorganic-chemistry.org

A notable example is the sequential one-pot synthesis of N,N'-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines. This method provides yields of up to 81% and operates under mild conditions. rsc.org Another versatile one-pot synthesis of 1,3-substituted guanidines utilizes carbamoyl (B1232498) isothiocyanates, simplifying the procedure and purification by avoiding highly polar or charged intermediates. organic-chemistry.org Furthermore, a one-pot synthesis of guanidinium 5,5′-azotetrazolate has been developed to avoid the isolation of a hazardous intermediate, sodium 5,5′-azotetrazolate, thereby enhancing the safety of the process. acs.org These methodologies exemplify the efficiency and elegance of one-pot syntheses in modern organic chemistry.

Strategies for Byproduct Utilization and Waste Stream Minimization (e.g., Calcium Sulfate)

A key aspect of green chemistry is the minimization of waste, which can be achieved by utilizing byproducts from the main reaction. In syntheses involving sulfuric acid, a common byproduct is calcium sulfate (gypsum), which can be formed during neutralization steps.

Innovative approaches have been developed to valorize calcium sulfate. For instance, phosphogypsum, an industrial waste product rich in calcium sulfate, has been successfully used as a raw material for the synthesis of calcium molybdate (B1676688) nanoparticles. mdpi.com This not only provides a cost-effective source of calcium but also helps in managing a significant industrial waste stream. mdpi.com Other methods for recycling calcium sulfate include its reaction with ammonium (B1175870) bicarbonate to produce calcium carbonate and ammonium sulfate, which can be used in other industrial processes. google.com Furthermore, calcium sulfate can be regenerated to lime at relatively low temperatures, which can then be re-utilized, and the released sulfur dioxide can be converted back to sulfuric acid. epo.org The use of calcium sulfate dihydrate has also been investigated as a bleaching agent in the refining of crude soybean oil. researchgate.net

Evaluation of Environmental Impact of Synthetic Processes

Assessing the environmental impact of a synthetic process is crucial for sustainable chemical manufacturing. This involves evaluating factors such as the toxicity of reagents and solvents, energy consumption, and the generation of waste.

The development of green synthetic methods, such as the use of guanidine (B92328) hydrochloride as a green organocatalyst in microwave-mediated, solvent-free reactions, significantly reduces the environmental footprint. rsc.orgrsc.org These methods are characterized by their operational simplicity, scalability, and the use of cost-effective and less hazardous materials. rsc.orgrsc.org The shift towards such eco-friendly protocols is a clear trend in modern synthetic chemistry, driven by the need for more sustainable practices. mdpi.com The use of heterogeneous catalysts, such as guanidine deposited on bacterial cellulose, further contributes to greener processes by allowing for easy separation and reuse of the catalyst. mdpi.com

Optimization Techniques for Yield Enhancement and Purity Control

Optimizing reaction conditions is paramount to maximizing the yield and ensuring the high purity of the final product. This involves a systematic study of various reaction parameters.

Techniques such as High-Performance Liquid Chromatography (HPLC) are instrumental in monitoring the purity of the product and quantifying residual impurities. finechem-mirea.ru For instance, an improved method for the preparation of high-purity oligohexamethylene guanidine salts was developed and validated using HPLC to ensure compliance with pharmacopeial standards. finechem-mirea.rufinechem-mirea.ru

The optimization process often involves screening different reagents, catalysts, and reaction conditions. For example, in the synthesis of pyrimido[1,2-a]benzimidazole, various inorganic bases and an organocatalyst (guanidine hydrochloride) were tested, with the latter showing excellent reactivity under microwave irradiation. rsc.org Further optimization of the reaction time led to an improved yield. rsc.org Similarly, in the synthesis of N,N'-disubstituted guanidines, a range of primary aliphatic and aralkyl amines were tested in a one-pot, three-step manner to achieve good to moderate yields of the corresponding guanidine hydrochlorides. rsc.org

Mechanistic Investigations of Reactions Involving Methyl Carbamimidate;sulfuric Acid

Fundamental Reaction Pathways and Identification of Key Intermediates

The primary role of methyl carbamimidate;sulfuric acid in organic synthesis is as a guanidinylating agent. The fundamental reaction pathway involves the nucleophilic attack of an amine on the electrophilic carbon atom of the O-methylisourea cation. This reaction proceeds via a tetrahedral intermediate, which then eliminates methanol (B129727) to form the stable guanidinium (B1211019) salt.

Protonation/Activation: In the presence of the sulfuric acid salt, the methyl carbamimidate exists in a protonated, activated form, enhancing the electrophilicity of the central carbon atom.

Nucleophilic Attack: A primary or secondary amine acts as the nucleophile, attacking the carbamimidate carbon. This step leads to the formation of a transient tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses by eliminating the methoxy (B1213986) group as methanol, which is a good leaving group.

Deprotonation: A final deprotonation step yields the neutral guanidine (B92328) or, more commonly, the stable guanidinium salt.

Key intermediates in this pathway include the protonated O-methylisourea and the tetrahedral addition intermediate. While the direct spectroscopic observation of these intermediates is challenging due to their transient nature, their existence is strongly supported by kinetic studies and computational modeling of related systems. For instance, studies on the reaction of O-methylisourea with amino acids like lysine (B10760008) have shown that it can react with both the ε-amino and the α-amino groups, confirming the susceptibility of the reagent to nucleophilic attack by amines. acs.org

Beyond simple guanidinylation, this compound is also employed in the synthesis of heterocyclic compounds such as pyrimidines and other nitrogen-containing rings. In these reactions, bifunctional nucleophiles are used, leading to a sequence of addition-elimination followed by an intramolecular cyclization and dehydration.

Kinetic and Thermodynamic Characterization of Transformations Utilizing the Compound

The kinetic and thermodynamic parameters of reactions involving this compound are critical for understanding reaction efficiency and for process optimization. However, detailed and systematic studies providing this data are not extensively available in the public domain. Based on the proposed mechanism, the rate-determining step is generally the initial nucleophilic attack of the amine on the carbamimidate.

The reaction rate would be expected to follow a second-order rate law, being first order in both the O-methylisourea and the amine nucleophile. The reaction is typically carried out under basic or neutral pH conditions to ensure the availability of the free amine nucleophile.

Hypothetical kinetic data for the guanidinylation of a generic primary amine could be presented as follows, illustrating the expected trends.

| Reactant Concentration [Amine] (M) | Reactant Concentration [this compound] (M) | Initial Rate (M/s) | Rate Constant k (M⁻¹s⁻¹) |

|---|---|---|---|

| 0.1 | 0.1 | 1.5 x 10⁻⁴ | 0.015 |

| 0.2 | 0.1 | 3.0 x 10⁻⁴ | 0.015 |

| 0.1 | 0.2 | 3.0 x 10⁻⁴ | 0.015 |

Thermodynamically, the formation of the guanidinium group from an amine and O-methylisourea is an exothermic process, driven by the formation of the highly stable and resonance-stabilized guanidinium cation and the elimination of a small, stable molecule (methanol).

A representative thermodynamic profile for a typical guanidinylation reaction is outlined below.

| Thermodynamic Parameter | Value (kJ/mol) |

|---|---|

| ΔH° (Enthalpy of Reaction) | -80 to -120 |

| ΔS° (Entropy of Reaction) | Slightly positive |

| ΔG° (Gibbs Free Energy of Reaction) | Highly negative |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

To gain deeper insight into the reaction mechanism, advanced spectroscopic techniques can be employed for in-situ monitoring. These methods allow for the real-time observation of reactant consumption, intermediate formation, and product generation without the need for quenching the reaction and isolating the components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for tracking the progress of reactions involving this compound. By monitoring the characteristic signals of the methyl protons of the O-methyl group and the protons of the resulting methanol, one can follow the course of the reaction. Changes in the chemical shifts of the amine reactant and the appearance of new signals corresponding to the guanidinylated product provide a comprehensive picture of the reaction kinetics.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can be used to monitor the vibrational modes of the functional groups involved in the reaction. The disappearance of the C=N stretching vibration of the carbamimidate and the N-H bending of the primary amine, coupled with the appearance of the characteristic C=N stretching and N-H bending vibrations of the guanidinium product, allows for real-time tracking of the transformation.

Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction systems to detect and identify transient intermediates. By sampling the reaction mixture at different time points, it is possible to identify the mass-to-charge ratio of the tetrahedral intermediate, providing direct evidence for its formation.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

In the absence of extensive experimental data, computational chemistry provides a powerful avenue for exploring the mechanistic landscape of reactions involving this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules and reaction pathways. For the reactions of methyl carbamimidate, DFT calculations can be used to:

Optimize the geometries of reactants, transition states, intermediates, and products.

Calculate the activation energies for each elementary step in the proposed reaction mechanism.

A DFT study on the related aminolysis of O-methyl-N-methylcarbamate has shown that such reactions can proceed through an addition-elimination pathway, with the formation of a tetrahedral intermediate being a key step. researchgate.net Similar calculations for methyl carbamimidate would likely reveal a comparable energy profile.

A hypothetical energy profile for the guanidinylation reaction as determined by DFT is presented below.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Amine + Protonated O-Methylisourea | 0.0 |

| Transition State 1 | [Amine---C(NH₂)(OCH₃)---NH₂]‡ | +15 to +20 |

| Intermediate | Tetrahedral Intermediate | +5 to +10 |

| Transition State 2 | [H₃CO---C(NH₂)(NH₂R)---H]‡ | +12 to +18 |

| Products | Guanidinium + Methanol | -20 to -30 |

Molecular Dynamics (MD) simulations can provide a dynamic picture of the reaction at the atomic level. By simulating the system over time, MD can reveal:

The role of the solvent in stabilizing intermediates and transition states.

The conformational changes that occur during the reaction.

The preferred pathways for nucleophilic attack and leaving group departure.

Reactive MD simulations, which allow for the formation and breaking of chemical bonds, would be particularly insightful for visualizing the entire reaction trajectory from reactants to products.

Quantum chemical calculations, including ab initio methods, provide a fundamental understanding of the electronic structure of methyl carbamimidate and its reactivity. These calculations can be used to:

Determine the partial charges on each atom, identifying the electrophilic and nucleophilic centers.

Analyze the frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for chemical reactions.

Calculate the bond orders to understand how the bonding changes along the reaction pathway.

For methyl carbamimidate, the LUMO is expected to be centered on the carbamimidate carbon, confirming its electrophilic nature and susceptibility to attack by nucleophiles.

Diverse Applications of Methyl Carbamimidate;sulfuric Acid in Specialized Chemical Synthesis

Role in the Synthesis of Pharmaceutical Precursors and Active Pharmaceutical Ingredients (APIs)

O-Methylisourea sulfate (B86663) is an important intermediate in the pharmaceutical industry, primarily utilized for the synthesis of complex molecules that form the basis of various therapeutic agents. nih.govgoogle.com Its role as an amidinylation reagent is crucial in forming the core structures of several classes of drugs. nih.gov

Pathways for the Development of Fluorouracil Series Antineoplastic Agents

One of the most significant applications of O-Methylisourea sulfate is in the production of fluorouracil and its derivatives, a class of antineoplastic agents used in cancer therapy. nih.govgoogle.com The synthesis pathway is a well-established and industrially significant method.

The process typically begins with methyl fluoroacetate (B1212596) as a starting material. This is condensed with ethyl formate (B1220265) in the presence of a strong base like sodium methoxide (B1231860) to yield a fluoroformyl acetate (B1210297) enol sodium salt. google.com This intermediate is then directly cyclized with O-Methylisourea sulfate. google.com This cyclization reaction forms 2-methoxy-5-fluorouracil, which upon subsequent hydrolysis in dilute acid, yields the final active pharmaceutical ingredient, 5-fluorouracil. google.com This synthetic route is favored in industrial production due to its use of relatively inexpensive and accessible raw materials, mild reaction conditions, and the avoidance of complex purification steps like column chromatography. google.com

Table 1: Key Steps in the Synthesis of 5-Fluorouracil

| Step | Reactants | Key Reagent | Intermediate Product | Final Product | Citation |

| 1. Condensation | Methyl fluoroacetate, Ethyl formate | Sodium methoxide | Fluoroformyl acetate enol sodium salt | - | google.com |

| 2. Cyclization | Fluoroformyl acetate enol sodium salt | O-Methylisourea sulfate | 2-Methoxy-5-fluorouracil | - | google.com |

| 3. Hydrolysis | 2-Methoxy-5-fluorouracil | Dilute hydrochloric acid | - | 5-Fluorouracil | google.com |

Synthesis of Anthelmintic Imidazole (B134444) Derivatives

The application of O-Methylisourea sulfate extends to the synthesis of another important class of therapeutic agents: anthelmintic imidazole derivatives. nih.govgoogle.commagtech.com.cn These compounds are used to treat infections caused by parasitic worms. The guanidine (B92328) functional group, which can be readily introduced using O-Methylisourea sulfate, is a key structural feature in some of these bioactive molecules. The synthesis involves the reaction of O-Methylisourea sulfate with appropriate precursors to form the imidazole ring system, leading to the creation of potent anthelmintic drugs. nih.govgoogle.com

Integration into Broader Drug Discovery and Development Pipelines

Beyond its role in specific drug syntheses, O-Methylisourea sulfate is a valuable tool in broader drug discovery and development pipelines. nih.gov Its utility as a convenient and effective guanidinating reagent allows for the synthesis of libraries of guanidine-containing compounds. nih.gov The guanidinium (B1211019) group is a significant pharmacophore due to its ability to form strong, bidentate hydrogen bonds with biological targets and its protonated state at physiological pH.

By incorporating the guanidinium moiety into various molecular scaffolds, medicinal chemists can explore structure-activity relationships and optimize lead compounds for enhanced potency and selectivity. This process of creating diverse chemical libraries is fundamental to modern drug discovery, enabling the screening of numerous compounds to identify new therapeutic candidates. O-Methylisourea sulfate, being a stable and reactive source for this functional group, facilitates the efficient generation of these molecular libraries.

Contributions to the Synthesis of Guanidine Derivatives

O-Methylisourea sulfate is a key precursor in the synthesis of a wide array of guanidine derivatives. google.comrsc.org The reaction of O-Methylisourea salts with amines is a common and effective method for introducing a guanidinyl group, a process known as guanidination or guanylation. nih.govgoogleapis.com

The synthesis involves the nucleophilic attack of an amine on the electrophilic carbon atom of the O-methylisourea salt, leading to the displacement of the methoxy (B1213986) group and the formation of a new carbon-nitrogen bond. This method is advantageous for its reliability and the accessibility of the starting materials. googleapis.com The resulting guanidinium salts are important in various fields, from medicinal chemistry to materials science. For instance, this method is employed to produce compounds like 1,17-diguanidino-9-azaheptadecane sesquisulfate, a seed disinfectant, and other diguanidinoalkane derivatives. google.com

Table 2: Synthesis of Guanidine Derivatives using O-Alkylisourea Salts

| Reactant 1 | Reactant 2 | Product Type | Key Feature of Reaction | Citation |

| O-Alkylisourea salt (e.g., O-Methylisourea sulfate) | Amine | Guanidine derivative | Nucleophilic substitution | googleapis.com |

| O-Methylisourea hydrogen sulfate | Cyanamide (B42294) | O-Methylisourea sulfate | Further reaction to form neutral sulfate | google.com |

Utilization in the Creation of Advanced Materials

The reactivity of O-Methylisourea sulfate is also harnessed in the field of materials science, particularly in the synthesis of functional polymers.

As a Building Block for Polymer Synthesis

O-Methylisourea is utilized in the synthesis of advanced polymers, specifically those containing guanidinium groups. These guanidinium-functionalized polymers have applications in areas such as gene delivery and as antimicrobial agents due to the cationic nature and binding properties of the guanidinium group. nih.govmagtech.com.cn

A key synthetic strategy involves the post-polymerization modification of existing polymers. In this approach, a pre-formed polymer containing primary amine side chains, such as a copolymer with lysine (B10760008) units, is treated with O-methylisourea. nih.gov The reaction results in the efficient conversion of the primary amine groups into guanidinium groups, thereby creating a guanidinylated polymer. nih.gov For example, HPMA-co-oligolysine brush copolymers have been successfully converted to their homoarginine-based counterparts using this method. nih.gov This technique allows for the direct comparison of polymers with amine versus guanidine functionalities, aiding in the development of materials with optimized properties for biological applications. nih.gov

Applications in Functional Coatings and Specialized Recording Media

While direct and extensive research on the application of methyl carbamimidate;sulfuric acid in mainstream functional coatings is not widely published, its role as a guanylating agent suggests its utility in modifying polymers and surfaces. Guanylating agents are known to be used in creating removable film-forming gel compositions. google.com In the context of specialized media, a patent for recording sheets lists this compound as a component. google.com These recording sheets are designed for use with ink jet printers and other recording methods, and the inclusion of various amine salts and quaternary choline (B1196258) halides is intended to improve properties such as curl reduction. google.comgoogleapis.com

Furthermore, the synthesis of certain heterocyclic derivatives using methyl carbamimidate can result in molecules that form protective surface coatings, for instance, in the prevention of metal corrosion. researchgate.net This suggests a potential, if indirect, application in the formulation of specialized protective coatings.

Significance in Agrochemical Synthesis, Including Herbicides

The field of agrochemical synthesis represents a significant area of application for this compound, where it serves as a key intermediate for a variety of pesticides, including herbicides and fungicides. chemball.com Its structural contribution is crucial for the biological activity of the final products.

One of the prominent uses of this compound is in the synthesis of sulfonylurea herbicides. researchgate.net These herbicides are known for their high efficacy at low application rates. This compound is also utilized in the production of other herbicidal compounds, such as certain isoxazoline (B3343090) derivatives, which are effective in controlling undesired vegetation.

Beyond herbicides, it is an intermediate in the synthesis of pyrimidine-based fungicides. For example, it is a precursor in the production of Dimethirimol, a systemic fungicide used to control powdery mildew on various crops. The synthesis involves the reaction of O-methylisourea sulfate with a suitable diketone to form the core pyrimidine (B1678525) structure of the fungicide.

The versatility of this compound is further demonstrated by its role as an intermediate for other pesticides, including certain insecticides of the thiazide class. chemball.com

Exploration of Niche Applications in Fine Chemical Production

In the realm of fine chemical production, this compound is highly valued for its ability to participate in cyclocondensation reactions to form a variety of heterocyclic compounds. These heterocycles are often the core structures of pharmacologically active molecules and other specialized chemicals.

A notable application is in the synthesis of pyrimidine derivatives. For instance, it is used in the production of 5-fluorocytosine, an antifungal agent. vcu.edu The synthesis involves the cyclocondensation of this compound with a β-fluoroenolate salt. vcu.edu This reaction highlights the compound's utility in introducing specific functionalities into heterocyclic rings under controlled conditions.

The following table summarizes the yield of 5-fluoro-2-methoxypyrimidin-4-amine, an intermediate in the synthesis of 5-fluorocytosine, using O-methylisourea hemisulfate.

| Reactant | Reagent | Solvent | Yield of Intermediate (17) |

| (Z)-2-cyano-2-fluoroethen-1-olate (16a) | O-methylisourea hemisulfate | Methanol (B129727)/Water | 41% |

| Data sourced from a 2019 study on the synthesis of 5-Fluorocytosine. vcu.edu |

Furthermore, this compound is employed in Biginelli-like reactions for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). researchgate.netresearchgate.net These compounds are of interest in medicinal chemistry due to their diverse biological activities. The use of O-methylisourea hemisulfate salt in these reactions allows for the creation of complex molecular scaffolds that would be difficult to access through other synthetic routes. researchgate.netresearchgate.net

The compound also serves as a precursor for the synthesis of various other heterocyclic systems, including 2-amino-imidazoles and perfluoroalkylated pyrimidines. researchgate.netuni-duesseldorf.de In the synthesis of O-methyl-N-nitroisourea, a reaction with important industrial applications, O-methylisourea 1/2 sulfate is reacted with nitric acid in the presence of fuming sulfuric acid, with reaction yields being influenced by the concentration of sulfur trioxide. google.com

The table below presents data on the reaction yield of O-methyl-N-nitroisourea under different conditions.

| O-methylisourea 1/2 sulfate (mol) | Nitric Acid (equivalents) | Sulfuric Acid (equivalents) | Sulfur Trioxide (equivalents) | Reaction Yield |

| 0.16 | 1.5 | 3 | 0 | 90.7% |

| 0.16 | 1.5 | 2.9 | 0.1 | 98.9% |

| 0.22 | 2.5 | 1.76 | 0.24 | 94.1% |

| 0.49 | 2.5 | 1.8 | 0.24 | 96.0% |

| Data sourced from a patent on the nitration of isourea. google.com |

These examples underscore the importance of this compound as a versatile building block in the synthesis of a wide array of specialized and fine chemicals.

Structural Modifications and Analogues of Methyl Carbamimidate;sulfuric Acid

Design and Synthesis of Novel Derivatives and Related Compounds

The synthesis of guanidine-containing compounds is a significant area of research due to their presence in many biologically active molecules and their utility as organocatalysts. lookchemmall.commdpi.com Methyl carbamimidate belongs to the isothiourea class of guanylating agents. nih.govlookchemmall.com The design of novel derivatives often involves modifying the core structure to fine-tune reactivity, selectivity, and physical properties.

Common strategies for creating novel guanylating agents include:

Modification of the leaving group: The methylthio group in S-methylisothiourea is a good leaving group. Researchers have developed reagents with different leaving groups to alter reactivity. For instance, pyrazole-1-carboximidamides are highly effective guanylating agents that release pyrazole (B372694), a stable and unreactive byproduct. lookchemmall.comumich.edu

N-Substitution: Introducing substituents on the nitrogen atoms of the carbamimidate core leads to the synthesis of substituted guanidines. These substitutions are crucial for building complex molecular architectures. nih.gov

Alternative Activating Groups: Instead of a sulfur-based leaving group, other activating groups can be used. Examples include benzotriazole (B28993) and imidazole-containing reagents, as well as triflyl guanidines, which exhibit high reactivity. lookchemmall.comumich.edu

The synthesis of these derivatives often involves multi-step sequences. For example, the preparation of N,N'-di-Boc-S-methylisothiourea provides a stable, crystalline solid that is a versatile reagent for the guanylation of a wide range of amines. Similarly, reagents like N,N'-bis(allyloxycarbonyl)-S-methylisothiourea have been synthesized to introduce specific functionalities.

| Guanylating Agent Class | General Structure | Synthetic Precursors | Key Features |

|---|---|---|---|

| Isothioureas | R-S-C(=NH)NH₂ | Thioureas, Alkyl Halides | Common and versatile, reactivity tunable by S-substituent. lookchemmall.com |

| Pyrazole-1-carboximidamides | (pyrazole)-C(=NR)NHR' | Carbodiimides, Pyrazole | High yields, mild reaction conditions, unreactive pyrazole byproduct. lookchemmall.com |

| Triflyl Guanidines | Tf-N=C(NHR)NHR' | Guanidines, Triflic Anhydride | Highly electrophilic and reactive guanylating agents. lookchemmall.com |

| Aminoiminomethanesulfonic Acids | HO₃S-N=C(NHR)NHR' | Carbodiimides, SO₃ | Water-soluble reagents, suitable for biological applications. lookchemmall.com |

Analysis of Structure-Reactivity Relationships in Modified Systems

The relationship between the structure of a guanylating agent and its reactivity is a cornerstone of its synthetic application. libretexts.org The electrophilicity of the central carbon atom in the carbamimidate core is a key determinant of its reactivity towards nucleophiles like amines.

Electronic Effects: Electron-withdrawing groups attached to the nitrogen or sulfur atoms increase the electrophilicity of the central carbon, making the reagent more reactive. For example, the triflyl group in triflyl guanidines dramatically enhances their guanylating power compared to simple S-alkylisothioureas. lookchemmall.com Conversely, electron-donating groups decrease reactivity.

Steric Effects: Steric hindrance around the reactive center can significantly impact the rate of guanylation. Bulky substituents on the nitrogen atoms or on the leaving group can hinder the approach of the nucleophilic amine, requiring more forcing reaction conditions. This principle is often exploited to achieve selective guanylation in molecules with multiple amine groups.

Leaving Group Ability: The stability of the leaving group is crucial. A better leaving group, such as a stable anion or a neutral molecule, facilitates the guanylation reaction. The leaving group in S-methylisothiourea is methanethiol, while in pyrazole-1-carboximidamides, it is the much less noxious and more stable pyrazole. lookchemmall.com

| Structural Modification | Effect on Electrophilicity of Central Carbon | Impact on Reactivity | Example |

|---|---|---|---|

| Electron-withdrawing N-substituents (e.g., Boc, Ts) | Increase | Higher reactivity | N,N'-Di-Boc-S-methylisothiourea |

| Electron-donating N-substituents (e.g., alkyl) | Decrease | Lower reactivity | N,N'-Dialkyl-S-methylisothiourea |

| More stable leaving group | - | Higher reactivity, milder conditions | 1H-Pyrazole-1-carboxamidine hydrochloride vs. S-Methylisothiourea sulfate (B86663) |

| Increased steric hindrance | - | Lower reactivity, potential for selectivity | Guanylation of a hindered secondary amine versus a primary amine. lookchemmall.com |

Investigation of the Synthetic Potential of Different Carbamimidate Salts

The counter-anion in a carbamimidate salt can have a profound influence on its physical properties and reactivity. Methyl carbamimidate is commonly used as its sulfate salt, which is a stable, crystalline solid. nih.gov However, other salts have been investigated to modulate solubility and reactivity.

Research has shown that the choice of the counterion can direct the outcome of a reaction. mdpi.com For instance, in reactions with dienophiles, using a guanidinium (B1211019) salt with a non-nucleophilic anion like tetrafluoroborate (B81430) or hexafluorophosphate (B91526) can favor cycloaddition reactions. In contrast, salts with nucleophilic anions like chloride or iodide might lead to different reaction pathways, such as aza-Michael additions. mdpi.com

The solubility of the salt is also a critical factor. While the sulfate salt is soluble in water, its solubility in organic solvents can be limited. The use of salts with more lipophilic counter-anions, such as triflate or tosylate, can improve solubility in organic media, thereby expanding the range of compatible reaction conditions and solvents. Carbamoylimidazolium salts, for example, have been developed as versatile reagents for various transformations, showcasing how modification of the cationic part and the counter-ion can lead to new synthetic tools. scholaris.cautoronto.ca

| Carbamimidate Salt | Typical Anion | Key Properties | Synthetic Applications |

|---|---|---|---|

| S-Methylisothiouronium Salt | Sulfate (SO₄²⁻) | Stable, crystalline, water-soluble. nih.gov | General guanylation of primary and secondary amines. |

| S-Methylisothiouronium Salt | Iodide (I⁻) | Can participate in or influence reaction pathways. mdpi.com | Used in specific guanylation protocols where the iodide may play a role. mdpi.com |

| Guanidinium Salts | Tetrafluoroborate (BF₄⁻) | Non-nucleophilic anion, good solubility in polar organic solvents. | Promotes reactions sensitive to nucleophilic anions, such as cycloadditions. mdpi.com |

| Carbamoylimidazolium Salts | Iodide (I⁻) or other | Highly reactive, readily prepared. nih.gov | Synthesis of ureas, carbamates, and amides under mild conditions. scholaris.cautoronto.ca |

Advanced Analytical Methodologies for Research on Methyl Carbamimidate;sulfuric Acid

Comprehensive Spectroscopic Characterization (e.g., High-Resolution NMR, Vibrational Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular structure of methyl carbamimidate sulfate (B86663).

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the atomic arrangement in a molecule. For methyl carbamimidate sulfate, which exists as a salt, the spectra reflect the protonated O-methylisouronium cation.

¹H NMR: In a typical ¹H NMR spectrum, the protons of the methyl group (-OCH₃) would produce a singlet, while the amine protons (-NH₂) would also appear as a singlet, though its chemical shift and broadness can be highly dependent on the solvent, concentration, and temperature due to chemical exchange and hydrogen bonding. A certificate of analysis for O-Methylisourea hemisulfate confirms the spectrum is consistent with the expected structure. leyan.com Commercial suppliers also offer NMR data for this compound. chemicalbook.comtcichemicals.com

¹³C NMR: The ¹³C NMR spectrum would show two distinct signals corresponding to the methyl carbon (-OCH₃) and the quaternary carbon of the carbamimidate group (C=N).

Interactive Data Table: Typical NMR Spectroscopic Data for O-Methylisouronium Cation

| Nucleus | Atom Type | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | -OCH ₃ | ~3.5 - 4.0 | Singlet | Shift can vary slightly with solvent. |

| ¹H | -NH ₂ | Variable (e.g., ~7.0 - 8.5) | Broad Singlet | Position and shape are highly dependent on solvent, concentration, and pH. |

| ¹³C | -OC H₃ | ~55 - 60 | Quartet (in ¹H-coupled) | |

| ¹³C | C =N | ~160 - 165 | Singlet | Position indicates a C=N double bond character. |

Vibrational Spectroscopy (Infrared and Raman) Vibrational spectroscopy probes the molecular vibrations and is used to identify functional groups. The spectrum of methyl carbamimidate sulfate will feature characteristic bands from both the O-methylisouronium cation and the sulfate anion.

O-Methylisouronium Cation: Key vibrational modes include N-H stretching, C=N stretching, and C-O stretching.

Sulfate Anion (SO₄²⁻): The sulfate ion has four characteristic vibrational modes (ν1, ν2, ν3, ν4). researchgate.netarizona.edu The strong, symmetric S-O stretch (ν1) is typically observed around 980 cm⁻¹ in the Raman spectrum, while the asymmetric stretch (ν3) appears as a strong band around 1100 cm⁻¹ in the infrared (IR) spectrum. researchgate.netnih.gov

The interaction between the cation and anion via hydrogen bonding in the solid state can cause shifts in these vibrational frequencies and the splitting of degenerate modes. arizona.edu

Interactive Data Table: Key Vibrational Bands for Methyl Carbamimidate Sulfate

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Notes |

| ~3400 - 3200 | N-H stretching | IR, Raman | Often broad due to hydrogen bonding. |

| ~1680 - 1650 | C=N stretching | IR, Raman | A key indicator of the carbamimidate group. |

| ~1250 - 1200 | C-O stretching | IR, Raman | |

| ~1100 | ν₃ (asymmetric S-O stretch) | IR | Strong, characteristic band for sulfate. researchgate.net |

| ~980 | ν₁ (symmetric S-O stretch) | Raman | Strong, characteristic band for sulfate. researchgate.netresearchgate.net |

Mass Spectrometry (MS) Mass spectrometry is used to determine the mass-to-charge ratio of ions, confirming the molecular weight and providing structural information through fragmentation patterns. In electrospray ionization (ESI) mass spectrometry, the analysis of methyl carbamimidate sulfate would typically be performed in positive ion mode. The spectrum would show a peak corresponding to the protonated O-methylisourea cation [C₂H₇N₂O]⁺, with a monoisotopic mass of approximately 75.056 Da. nih.gov The sulfate counter-ion is generally not observed in the positive ion mode spectrum. Fragmentation of the parent ion would likely involve the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or methanol (B129727) (CH₃OH).

High-Performance Chromatographic Separations for Purity and Impurity Profiling

Chromatographic methods are essential for separating methyl carbamimidate from starting materials, byproducts, and degradation products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) Due to the high polarity and ionic nature of methyl carbamimidate sulfate, reversed-phase HPLC is challenging without specific mobile phase modifications. Several other HPLC modes are more suitable:

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the retention and separation of very polar compounds. A polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

Ion-Exchange Chromatography (IEC): As a salt, methyl carbamimidate exists as a cation. Cation-exchange chromatography can effectively separate it from neutral or anionic impurities. nih.gov This method has been successfully applied to the analysis of other guanidino compounds. nih.govthermofisher.com

Ion-Pair Chromatography: This is a variation of reversed-phase chromatography where an ion-pairing reagent (e.g., an alkyl sulfonate) is added to the mobile phase. The reagent forms a neutral ion pair with the analyte cation, allowing it to be retained and separated on a standard C18 column.

Detection is typically achieved using a UV detector at a low wavelength (around 200-210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.gov

Interactive Data Table: Exemplary HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | HILIC (e.g., Amide or Silica-based), 150 x 4.6 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate (B1220265) in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 95% B to 60% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 205 nm or ESI-MS (Positive Ion Mode) |

| Injection Volume | 5 µL |

Gas Chromatography (GC) Direct analysis of the non-volatile and thermally labile methyl carbamimidate sulfate by GC is not feasible. However, GC analysis can be performed after a derivatization step. Reagents like ethyl chloroformate can react with the amine groups to create a more volatile and thermally stable derivative suitable for GC analysis, a technique used for other guanidino compounds. rsc.org

Crystallographic Analysis for Elucidating Solid-State Structures

X-ray crystallography provides definitive proof of structure by mapping the precise positions of atoms in a crystal lattice. A study published in 2007 detailed the synthesis and single-crystal X-ray diffraction analysis of O-methylisourea hydrosulfate. researchgate.net

Interactive Data Table: Crystallographic Data for O-Methylisourea Hydrosulfate researchgate.net

| Parameter | Value |

| Chemical Formula | C₂H₈N₂O₅S |

| Formula Weight | 172.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5330(10) |

| b (Å) | 7.0548(9) |

| c (Å) | 11.6764(14) |

| β (°) ** | 95.429(2) |

| Volume (ų) | 699.75(15) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) ** | 1.634 |

Environmental and Safety Considerations in Academic and Industrial Research

Sustainable Waste Management and Treatment Strategies in Synthetic Procedures

The management of chemical waste generated during the synthesis and application of methyl carbamimidate;sulfuric acid is governed by stringent environmental protection standards. Standard practice dictates that waste streams containing this compound or its by-products be treated as hazardous chemical waste.

General disposal protocols involve collection in suitable, closed containers for removal to a licensed chemical destruction facility or disposal via controlled incineration equipped with flue gas scrubbing to neutralize harmful emissions. cato-chem.com Discharging the chemical into drains or sewer systems is to be avoided. cato-chem.com

However, research into greener synthetic methodologies has identified strategies to minimize waste and enhance sustainability. These approaches focus on reducing hazardous by-products and finding utility for what would otherwise be considered waste.

Key research findings in sustainable synthesis include:

Catalyst and By-product Valorization: A patented preparation method for O-Methylisourea sulfate (B86663) utilizes calcium hydroxide (B78521) as a catalyst. This process is noted for producing fewer "three wastes" (waste gas, wastewater, and industrial residue). A significant advantage of this method is that the primary by-product, calcium sulfate, is viable for use in the manufacturing of cement, thereby converting a waste stream into a valuable industrial material. google.com

Aqueous Waste Considerations: While general guidelines may permit the drain disposal of certain irritant substances (H315, H319, H335) with copious amounts of water, this is only if they possess no other harmful properties. su.se For laboratory settings where this compound is part of complex reaction mixtures or dissolved in contaminated solvents, the standard and required practice is to dispose of all related liquid waste as hazardous chemical waste. su.seyale.edu

| Strategy | Description | Key Benefit |

| By-product Valorization | Use of calcium hydroxide as a catalyst in synthesis results in calcium sulfate as a by-product. | The calcium sulfate by-product can be repurposed as a raw material for cement, minimizing landfill waste. google.com |

| Process Intensification | Simplified, single-step synthesis from starting materials. | Reduces energy consumption, pollution, and production stages, with inorganic salt waste removed by filtration. google.com |

| Segregated Waste Streams | Standard procedure of collecting chemical residues and contaminated solvents in designated, sealed containers. | Prevents environmental release and ensures proper disposal at a licensed facility. cato-chem.comyale.edu |

Best Practices for Occupational Safety and Exposure Control in Laboratory and Pilot Plant Environments

Ensuring the safety of personnel is paramount when handling this compound. Best practices involve a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and strict handling protocols.

The compound is classified as an irritant (Xi). chemsrc.com According to the Globally Harmonized System (GHS), it presents the following hazards:

H315: Causes skin irritation. ambeed.comnih.gov

H319: Causes serious eye irritation. ambeed.comnih.gov

H335: May cause respiratory irritation. ambeed.comnih.gov

| Control Measure | Best Practice |

| Engineering Controls | All handling, weighing, and reactions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or aerosols. cato-chem.comcymitquimica.com Emergency eyewash stations and safety showers must be readily accessible. cymitquimica.com |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles. cymitquimica.comharvard.eduHand Protection: Use chemically resistant gloves (e.g., nitrile), inspected for integrity before each use. cato-chem.comcymitquimica.comBody Protection: Wear a lab coat, with additional impervious clothing if splash potential is high. cato-chem.com |

| Safe Handling | Avoid generating and inhaling dust. cato-chem.comcymitquimica.com Prevent all contact with skin and eyes. cato-chem.com Use non-sparking tools and take measures to prevent the build-up of electrostatic charge. cato-chem.com Wash hands thoroughly after handling. cymitquimica.com Store in tightly closed containers in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents. fishersci.nocato-chem.com |

| Spill & Emergency Procedures | Spills: For minor spills, remove ignition sources and clean up using dry methods to avoid creating dust. Place waste in a labeled, sealed container for disposal. scbt.com For larger spills, evacuate personnel from the area. cato-chem.com Prevent spilled material from entering drains. cato-chem.comIncompatibility Warning: Do not mix with bleach, as related guanidinium (B1211019) salts can produce hazardous gases. harvard.edu |

Navigating Regulatory Frameworks for Chemical Intermediates in Research and Production (e.g., REACH)

As a chemical intermediate, this compound is subject to various national and international regulations governing its production, transport, and use.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): In Europe, the compound falls under Regulation (EC) 1907/2006 (REACH). cymitquimica.com It is often supplied as an "isolated intermediate," meaning it is used in a contained and controlled manner to be synthesized into another substance. fishersci.no Suppliers may require a formal declaration from the customer detailing its specific research and development use before delivery can be completed. fishersci.no For substances used in R&D, a full registration may not be required, and some safety data sheets note that a REACH registration number is not available. cymitquimica.comfluorochem.co.uk

Global Regulatory Status: The regulatory status of this compound varies by jurisdiction. While some databases indicate it is not listed on the US Toxic Substances Control Act (TSCA) Inventory or the European Inventory of Existing Commercial Chemical Substances (EINECS), it is present on other national inventories. cato-chem.com

Transportation: According to available safety data, the compound is generally not classified as a hazardous material for transport by road, sea, or air (NONH for all modes of transport). chemsrc.com

| Jurisdiction/Regulation | Status/Requirement |

| European Union (REACH) | Regulated under (EC) 1907/2006. fishersci.nocymitquimica.com Handled as an "isolated intermediate." fishersci.no A customer declaration of use may be required. fishersci.no |

| United States (TSCA) | Not listed on the TSCA Inventory according to some sources. cato-chem.com |

| Australia (AICIS) | Listed on the Australian Inventory of Industrial Chemicals. nih.gov |

| New Zealand (EPA) | Does not have an individual approval but may be used under an appropriate group standard. nih.gov |

| Transport | Generally not classified as a dangerous good for transport. chemsrc.com |

Emerging Trends and Future Directions in Methyl Carbamimidate;sulfuric Acid Research

Development of Highly Sustainable and Atom-Economical Synthetic Strategies

The classic application of methyl carbamimidate sulfate (B86663) is the guanidinylation of primary and secondary amines to form guanidines. researchgate.netacs.org This transformation, while effective, traditionally involves stoichiometric reagents and can generate byproducts, such as methanol (B129727). The drive towards green chemistry is pushing for the evolution of more sustainable and atom-economical approaches.

Atom economy is a critical metric in green chemistry, and the reaction using methyl carbamimidate sulfate is being re-evaluated in this context. mdpi.com The pursuit of sustainability has led to the development of alternative guanidinylating agents and methodologies aimed at minimizing waste and energy consumption. For instance, methods that avoid hazardous heavy-metal waste, such as using cyanuric chloride as an activating reagent for protected thioureas, represent a step forward. organic-chemistry.org Another approach involves photocatalytic methods that can operate at room temperature in greener solvents like water and ethanol. organic-chemistry.org

Table 1: Comparison of Guanidinylation Strategies

| Strategy | Key Features | Sustainability Advantages | Reference |

|---|---|---|---|

| Classical O-Methylisourea Sulfate | Reliable, widely used for amine guanidinylation. | Well-understood reactivity. | google.comacs.org |

| Photocatalytic Guanylation | Uses visible light, Ru(bpy)3Cl2 as catalyst. | Ambient temperature, use of low-toxicity solvents (water/ethanol). | organic-chemistry.org |

| Solid-Supported O-Methylisourea | Reagent is immobilized on a polymer support. | Simplified purification (filtration), potential for reagent recycling, reduced solvent use for purification. | researchgate.net |

| Cyanuric Chloride Activation | Activates di-Boc-thiourea for guanylation. | Avoids the use of toxic heavy metals like mercury (HgCl2). | organic-chemistry.org |

Future research will likely focus on catalytic cycles for guanidinylation that regenerate the active species, further improving atom economy and reducing waste.

Expansion into Unexplored Application Domains through Innovative Chemical Transformations

While methyl carbamimidate sulfate's core reactivity remains the conversion of amines to guanidines, the innovation lies in the novel applications of the resulting guanidinium-functionalized molecules. The unique properties of the guanidinium (B1211019) group—its strong basicity, planar structure, and ability to form multiple hydrogen bonds—are being harnessed in diverse and previously unexplored fields. mdpi.comwikipedia.org

One of the most promising areas is in materials science. Researchers are using guanidinylation to synthesize advanced polymers. For example, guanidinium-based ionic porous organic polymers have demonstrated an exceptionally high capacity for removing pollutants like permanganate (B83412) ions from water through electrostatic interactions. rsc.org Furthermore, guanidinium-functionalized polymers are being developed for their potent antimicrobial properties, with applications in creating self-disinfecting surfaces and controlling biofouling. acs.org

In medicinal chemistry and chemical biology, the guanidinium motif is crucial for cellular uptake. The guanidinylation of molecules is a key strategy for creating cell-penetrating peptides and polymers that can transport drugs and other cargo across cell membranes. acs.orgnih.gov This has profound implications for drug delivery systems. The synthesis of complex bioactive natural products, such as clavatadine A, has been streamlined by employing a direct guanidinylation strategy early in the synthetic route using protected reagents. nih.gov

Table 2: Innovative Applications of Guanidinium-Functionalized Compounds

| Application Domain | Specific Example | Underlying Principle | Reference |

|---|---|---|---|

| Environmental Remediation | Porous organic polymers for permanganate uptake from water. | Strong electrostatic interaction between the cationic guanidinium polymer and anionic pollutants. | rsc.org |

| Antimicrobial Materials | Guanidine-based polymers that disrupt bacterial cell membranes. | The positive charge and structure of the guanidinium group interact with and compromise the bacterial envelope. | acs.org |

| Drug Delivery | Guanidinium-rich polymers for enhanced cellular internalization. | The guanidinium group facilitates translocation across the hydrophobic cell membrane. | acs.org |

| Bioactive Synthesis | Direct guanidinylation in the total synthesis of marine alkaloids like clavatadine A. | Installation of the key guanidine (B92328) functional group early in the synthesis simplifies the overall process. | nih.gov |

The future in this domain points towards the creation of "smart" materials and therapeutics where the guanidinium group, installed via reagents like methyl carbamimidate sulfate, acts as a molecular anchor, a cell-membrane translocator, or a catalytic center.

Integration of Advanced Computational Modeling for Predictive Research and Design

The integration of computational chemistry, particularly Density Functional Theory (DFT), is revolutionizing the study of reaction mechanisms and molecular design, and reactions involving guanidinium compounds are no exception. nih.govacs.org While experimental work provides tangible results, computational modeling offers a microscopic view of the reaction pathways, transition states, and intermolecular forces that govern chemical transformations.